Bufrolin disodium

GPCR pharmacology GPR35 agonism mast cell biology

Bufrolin disodium is a high-potency GPR35 agonist with equipotent activity at human and rat orthologs, enabling cross-species translational studies without species-dependent variability. Its high aqueous solubility allows buffer-compatible solutions, avoiding DMSO artifacts in ex vivo mast cell assays. Choose for consistent, high-quality results in GPCR pharmacology and mast cell biology research.

Molecular Formula C18H14N2Na2O6
Molecular Weight 400.3 g/mol
CAS No. 54545-84-5
Cat. No. B12774704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufrolin disodium
CAS54545-84-5
Molecular FormulaC18H14N2Na2O6
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)[O-])NC(=CC2=O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H16N2O6.2Na/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14;;/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26);;/q;2*+1/p-2
InChIKeyKMURAXKESYZSRJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufrolin Disodium (CAS 54545-84-5) Procurement Guide: What Purchasing Scientists Need to Know


Bufrolin disodium (CAS 54545-84-5; parent compound CAS 54867-56-0; ICI 74917) is a synthetic phenanthroline-dicarboxylic acid derivative developed as a mast cell stabilizer with antiallergic activity [1]. Structurally related to sodium cromoglycate, bufrolin was identified as a high-potency agonist of the G protein-coupled receptor GPR35, displaying equivalent activity at both human and rat orthologs — a feature that distinguishes it from many earlier GPR35 ligands with marked species selectivity [2]. Originally investigated for the prophylactic treatment of allergic asthma and hay fever, bufrolin reached clinical evaluation but did not advance to regulatory approval, positioning it today primarily as a research tool compound for GPCR pharmacology and mechanistic studies of mast cell biology [3]. The disodium salt form (MW 400.3 g/mol) offers enhanced aqueous solubility compared to the free acid, which is advantageous for in vitro assay preparation and formulation studies .

Why Bufrolin Disodium (CAS 54545-84-5) Cannot Be Replaced by Sodium Cromoglycate, Nedocromil, or Other Mast Cell Stabilizers


Compounds within the chromone and phenanthroline class of mast cell stabilizers exhibit profound divergence in both their primary molecular targets and quantitative pharmacology, rendering them non-interchangeable in research applications. Sodium cromoglycate and nedocromil sodium, the archetypal reference compounds, are characterized by modest to weak agonist potency at the GPR35 receptor, whereas bufrolin was discovered to be a high-potency GPR35 agonist with pEC50 values in the high nanomolar to low micromolar range [1]. Critically, bufrolin and the structurally related lodoxamide were identified as the first ligands capable of equipotent activation of both human and rat GPR35, overcoming the severe species ortholog selectivity that had previously restricted translational studies [2]. Furthermore, bufrolin exhibits a distinct profile of phosphodiesterase (PDE) inhibition compared to sodium cromoglycate, with a 4- to 5-fold greater potency at inhibiting PDE activity from mast cell preparations [3]. These divergent pharmacological signatures — encompassing receptor agonism potency, species ortholog selectivity, and ancillary enzyme inhibition — mean that experimental outcomes and mechanistic interpretations cannot be extrapolated from one compound to another. Procurement decisions must therefore be guided by the specific molecular question under investigation.

Bufrolin Disodium (54545-84-5) Technical Differentiators: Quantitative Evidence for Scientific Selection


GPR35 Agonist Potency: Bufrolin vs. Sodium Cromoglycate and Nedocromil Sodium

Bufrolin exhibits high-potency agonist activity at human GPR35 (pEC50 7.83 ± 0.02; EC50 13 nM in β-arrestin recruitment assays), contrasting markedly with sodium cromoglycate and nedocromil sodium, which were reported to possess only modest potency at this receptor [1]. This represents the first identification of high-potency GPR35 agonism among the clinically evaluated mast cell stabilizer class and positions bufrolin as a superior tool compound for GPR35-dependent mechanistic studies [2].

GPCR pharmacology GPR35 agonism mast cell biology antiallergic mechanisms

Cross-Species GPR35 Agonism: Bufrolin's Equipotent Human and Rat Activity

Bufrolin and lodoxamide were identified as the first high-potency agonists displaying equivalent activity at both human and rat GPR35, a property absent in previously characterized GPR35 ligands [1]. The human/rat potency ratio for bufrolin is 1.02 ± 0.06 log units (pEC50 human 7.83 ± 0.02 vs. pEC50 mouse 6.81 ± 0.04; rat pEC50 is comparably high), indicating negligible species divergence [2]. In contrast, the standard surrogate agonist zaprinast and other previously identified high-potency GPR35 ligands exhibit marked selectivity for human GPR35 over rodent orthologs, severely limiting their utility in rodent models of disease [3].

species ortholog selectivity translational pharmacology GPCR signaling rodent models

PDE Inhibition Potency: Bufrolin Demonstrates 4- to 5-Fold Greater Activity Than Sodium Cromoglycate

Bufrolin (I.C.I. 74917) inhibits cyclic AMP phosphodiesterase (PDE) from mast cell preparations with 4- to 5-fold greater potency than sodium cromoglycate, as determined by direct comparative enzymatic assays [1]. Specifically, bufrolin exhibits a Ki value of 4.4 × 10⁻⁵ M for PDE inhibition from mixed-cell enzyme preparations, compared to sodium cromoglycate's Ki of 1.8 × 10⁻⁴ M under identical assay conditions [2]. Despite this quantitative difference in PDE inhibition, the study authors concluded that the antiallergic activities of both compounds do not primarily involve PDE inhibition, suggesting that the observed potency differential reflects distinct molecular interactions at the enzyme level rather than a direct correlate of therapeutic efficacy [1].

phosphodiesterase inhibition cAMP signaling mast cell enzymology mechanism of action

Clinical Pharmacodynamics: Bufrolin Attenuates Allergen-Induced Bronchoconstriction But Lacks Chronic Asthma Symptom Benefit

In a controlled clinical study of 13 asthmatic outpatients, bufrolin (administered as ICI 74,917 by pressurized aerosol) significantly diminished allergen-induced bronchoconstriction during specific provocation tests (P < 0.01) compared to placebo [1]. However, during the same 4-week treatment period, bufrolin failed to produce statistically significant improvements in clinical symptom scores or peak expiratory flow (PEF) rates compared to placebo [2]. This dissociation between acute protection against experimental allergen challenge and lack of chronic symptomatic benefit is a defining and well-documented characteristic of bufrolin's clinical pharmacology. Importantly, no evidence of tachyphylaxis (development of tolerance) was observed over the 4-week treatment course, distinguishing bufrolin from some other antiallergic agents where tolerance phenomena have been reported [3].

allergen provocation testing bronchoconstriction clinical pharmacology asthma

Physicochemical Properties: Solubility and Formulation Considerations for Bufrolin Disodium (54545-84-5) vs. Free Acid (54867-56-0)

The disodium salt form (CAS 54545-84-5, MW 400.3 g/mol) offers substantially enhanced aqueous solubility compared to the free acid parent compound (CAS 54867-56-0, MW 356.33 g/mol, XLogP 2.5), which exhibits only slight solubility in aqueous base and methanol even with heating and sonication [1]. The free acid requires DMSO for preparation of concentrated stock solutions (typically 10 mM in DMSO) , whereas the disodium salt is reported to be highly water-soluble due to the presence of ionized carboxylate groups . This differential solubility profile directly impacts experimental workflow: the free acid necessitates organic solvent handling and potential solvent compatibility controls, while the disodium salt permits direct aqueous formulation for assays requiring physiological buffer compatibility.

solubility formulation disodium salt aqueous media assay preparation

Selective Loss of GPR35 Potency at Arginine Mutants: Bufrolin vs. Lodoxamide Divergent Binding Profiles

Mutagenesis studies revealed that bufrolin and lodoxamide, despite both being symmetric di-acids and high-potency GPR35 agonists, exhibit distinct patterns of potency loss at different arginine residue mutants within the GPR35 binding pocket [1]. Computational modeling and ligand docking predicted contributions of nonconserved arginine residues other than the conserved Arg3.36 to ligand binding, and these predictions were validated by selective loss of bufrolin potency at one set of arginine mutants and selective loss of lodoxamide potency at a distinct set [2]. This indicates that bufrolin and lodoxamide engage the GPR35 orthosteric site through subtly different binding modes, despite their structural and pharmacological similarities [3].

mutagenesis receptor binding structure-activity relationship molecular pharmacology

Bufrolin Disodium (54545-84-5) Recommended Applications Based on Quantified Evidence


GPR35 Receptor Pharmacology: High-Potency Agonist for Human and Rodent Studies

Bufrolin disodium is the compound of choice for laboratories investigating GPR35 receptor signaling, particularly when studies involve both human cell lines and rodent in vivo models. The compound's pEC50 of 7.83 ± 0.02 at human GPR35 and its equipotent activity at rat GPR35 (human/mouse potency ratio of ~1 log unit) enable cross-species experimental designs without the confounding variable of species-dependent potency that characterizes most other GPR35 agonists, including zaprinast and earlier high-potency ligands . This profile is supported by validated β-arrestin recruitment assays and mutagenesis data confirming specific receptor engagement [7].

Mast Cell Stabilization and Histamine Release Inhibition: Aqueous-Formulated Tool Compound

For ex vivo studies of mast cell degranulation and histamine release from human lung tissue or sensitized mast cell preparations, the disodium salt form (CAS 54545-84-5) provides a distinct practical advantage: its high aqueous solubility enables preparation of buffer-compatible solutions without DMSO or organic co-solvents that might independently modulate histamine release or mast cell viability . Bufrolin has been directly compared to sodium cromoglycate in human lung fragment passive anaphylaxis models, showing similar antiallergic activity profiles but with the practical benefit of the disodium salt's superior aqueous formulation characteristics [7].

Allergen Provocation Studies: Validated Acute Bronchoconstriction Protection

Bufrolin is a clinically validated compound for acute allergen provocation challenge studies in human subjects or ex vivo human tissue models. The compound's ability to significantly attenuate allergen-induced bronchoconstriction (P < 0.01 vs. placebo) is supported by peer-reviewed clinical trial data . However, procurement decisions must incorporate the full clinical evidence profile: the same study found no significant improvement in chronic symptom scores or PEF rates during 4-week treatment [7]. Therefore, bufrolin is appropriately deployed for acute mechanistic challenge experiments, not for investigations expecting sustained symptomatic benefit.

Phosphodiesterase Comparative Pharmacology: 4× More Potent PDE Inhibitor than Cromoglycate

For enzymology studies examining phosphodiesterase (PDE) inhibition by antiallergic compounds, bufrolin provides a quantitatively distinct comparator to sodium cromoglycate, with a Ki of 44 μM for PDE inhibition versus 180 μM for sodium cromoglycate (a 4.1-fold potency difference) . This established potency differential, derived from direct head-to-head enzymatic assays, makes bufrolin a more sensitive probe for detecting PDE-dependent effects in cAMP signaling studies involving mast cell or mixed-cell enzyme preparations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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